4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole
Description
4-(3-Fluorobenzoyl)-1-methyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by a 3-fluorobenzoyl group at the 4-position and a methyl substituent at the 1-position of the pyrazole ring. The electron-withdrawing fluorine atom and benzoyl group enhance its stability and influence intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
(3-fluorophenyl)-(1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-7-9(6-13-14)11(15)8-3-2-4-10(12)5-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRFSGRHVONHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-(3-Fluorobenzoyl)-1-methyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies surrounding this compound.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a 3-fluorobenzoyl group. The presence of the fluorine atom significantly influences its chemical reactivity and biological activity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that pyrazole derivatives can demonstrate significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have been assessed for their cytotoxic effects in vitro and in vivo .
- Antimicrobial Properties : Compounds in the pyrazole class have been investigated for their antibacterial and antifungal properties. The incorporation of fluorine has been linked to enhanced activity against certain pathogens .
Antitumor Activity
A study highlighted the antitumor potential of pyrazole derivatives, including this compound. In vitro tests revealed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.2 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
Antimicrobial Activity
Research on related compounds has shown promising results against various fungal strains. A comparative study indicated that pyrazole derivatives exhibited lower minimum inhibitory concentration (MIC) values than traditional antifungals like fluconazole.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | C. albicans | 0.15 |
| Fluconazole | C. albicans | 0.50 |
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Modifications and Substituent Effects
Pyrazole derivatives are highly tunable, with substituents significantly altering their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position : The meta-fluorine in this compound contrasts with para-fluorinated analogs (e.g., ), which may exhibit stronger dipole interactions due to symmetrical charge distribution .
- Bioactivity : Unlike diphenylpyrazolines (), the absence of hydroxyl or acetyl groups in the target compound suggests divergent biological targets, possibly favoring kinase inhibition over antiarrhythmic effects .
Key Observations:
- Benzoylation : The target compound’s synthesis likely follows a route similar to , where fluorobenzoyl chloride reacts with a pre-formed pyrazole core.
- Click Chemistry : Triazole hybrids () require copper catalysis, unlike the target compound’s straightforward acylation .
Key Observations:
- Antimicrobial Potential: The target compound’s fluorobenzoyl group may enhance activity against Gram-positive bacteria, similar to coumarin-pyrazole hybrids () .
- Divergent Targets : Unlike diphenylpyrazolines (), the target compound lacks ion channel-modulating groups, suggesting alternative mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
